molecular formula C24H26N2O6 B11500720 1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11500720
M. Wt: 438.5 g/mol
InChI Key: RLGWTPZWXAJVMW-UHFFFAOYSA-N
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Description

1-BENZYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy-methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxy-Methoxyphenyl Group Addition: This group can be added through a nucleophilic aromatic substitution reaction, where a hydroxy-methoxyphenyl halide reacts with the pyrrole ring under basic conditions.

    Final Functionalization: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to therapeutic effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar structures, such as indole derivatives, share some biological activities and synthetic routes.

    Pyrrole Derivatives: Other pyrrole-based compounds also exhibit similar chemical reactivity and applications.

Uniqueness

1-BENZYL-3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-(PROPAN-2-YL)-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

3-benzyl-1-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C24H26N2O6/c1-13(2)26-21(28)17-18(22(26)29)24(23(30)31,12-14-8-5-4-6-9-14)25-19(17)15-10-7-11-16(32-3)20(15)27/h4-11,13,17-19,25,27H,12H2,1-3H3,(H,30,31)

InChI Key

RLGWTPZWXAJVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2C(C1=O)C(NC2C3=C(C(=CC=C3)OC)O)(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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